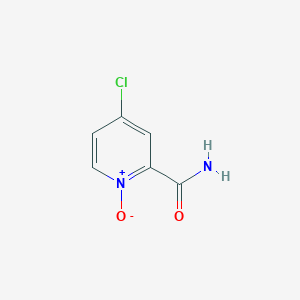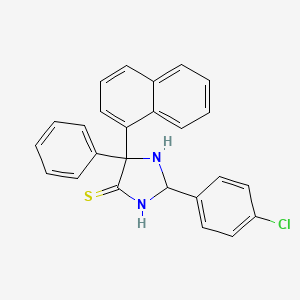
2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-thione is a complex organic compound that features a unique structure combining a chlorophenyl group, a naphthyl group, and a phenyl group attached to an imidazolidine-4-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with naphthylamine to form an intermediate Schiff base, which is then cyclized with phenyl isothiocyanate under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-one: Similar structure but with an oxygen atom instead of sulfur.
2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-sulfone: Contains a sulfone group instead of a thione group.
Uniqueness
2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-5-phenylimidazolidine-4-thione is unique due to its thione group, which imparts distinct chemical and biological properties. The presence of the thione group can enhance the compound’s reactivity and potential bioactivity compared to its oxygen or sulfone analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62218-68-2 |
|---|---|
Molecular Formula |
C25H19ClN2S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-naphthalen-1-yl-5-phenylimidazolidine-4-thione |
InChI |
InChI=1S/C25H19ClN2S/c26-20-15-13-18(14-16-20)23-27-24(29)25(28-23,19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16,23,28H,(H,27,29) |
InChI Key |
LBIZLRBSZUCUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=S)NC(N2)C3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


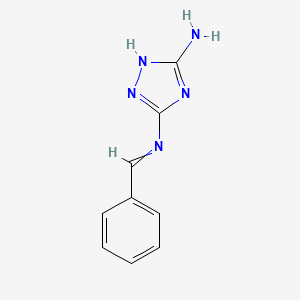
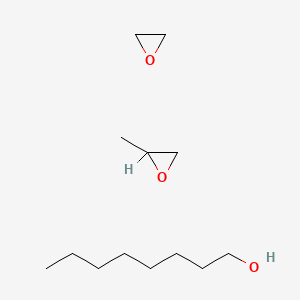
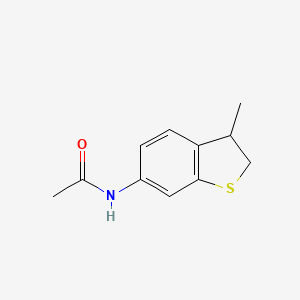
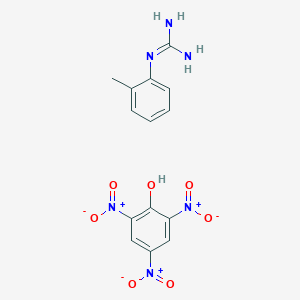
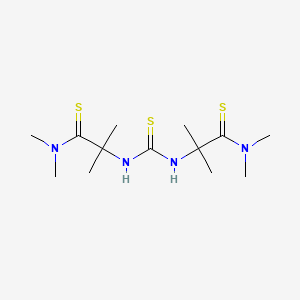
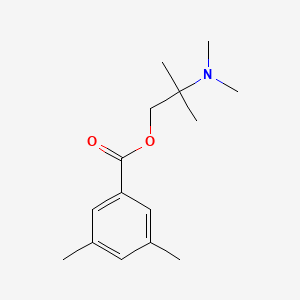
![3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide](/img/structure/B14549213.png)
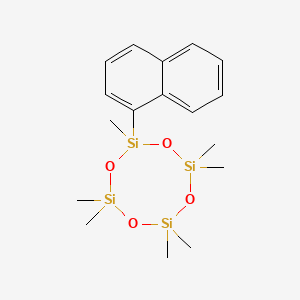
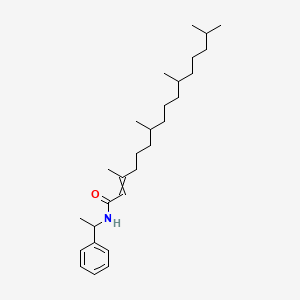
![Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane](/img/structure/B14549241.png)
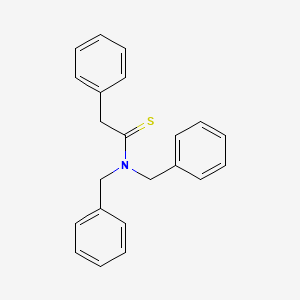
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
